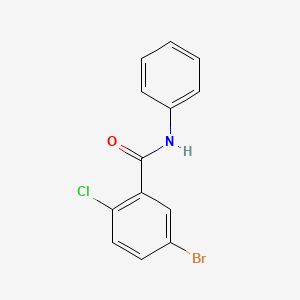

N-Phenyl 5-bromo-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

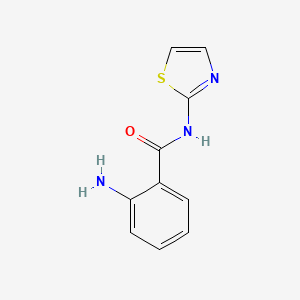

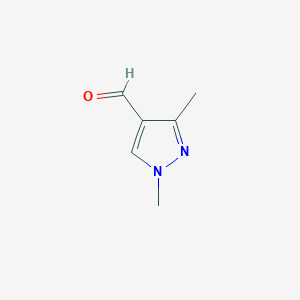

The synthesis of N-Phenyl 5-bromo-2-chlorobenzamide involves complex chemical reactions. For instance, a related compound, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through elimination, reduction, and bromination reactions (H. Bi, 2014). Another approach involves the treatment of acid chlorides with anilines to prepare a series of N-phenylamides, demonstrating the compound's versatile synthetic routes (F. L. Setliff & J. Z. Caldwell, 1991).

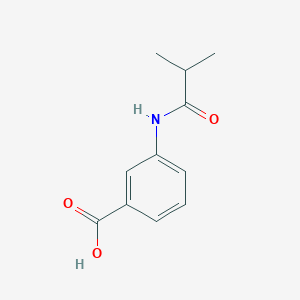

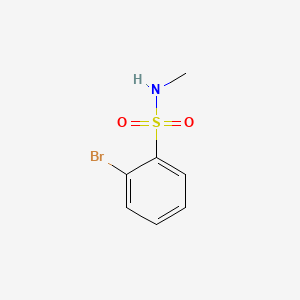

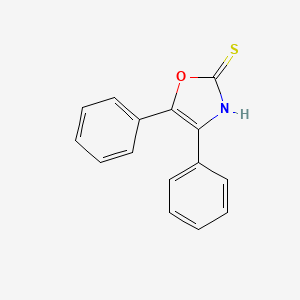

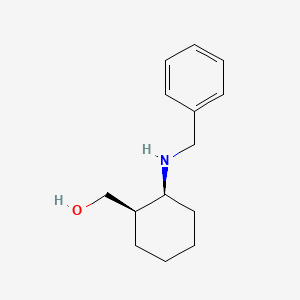

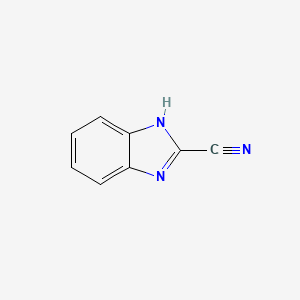

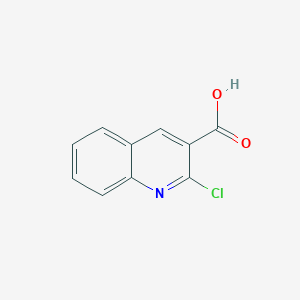

Molecular Structure Analysis

The molecular structure of related compounds such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one has been characterized by X-ray crystallography, revealing significant insights into the conformation and assembly mode in crystals. This information aids in understanding the structural aspects of N-Phenyl 5-bromo-2-chlorobenzamide (V. Kravtsov et al., 2012).

Chemical Reactions and Properties

The reactivity of compounds containing chloro and bromo substituents, such as 1-chloro-3-phenyldiazirines, reveals the influence of substituents on reaction pathways, such as anti-SN2' mechanisms and [1,3]-sigmatropic shifts. These studies provide a foundation for understanding the chemical behavior of N-Phenyl 5-bromo-2-chlorobenzamide (Tomáš Martinů & W. Dailey, 2006).

Physical Properties Analysis

The physical properties of compounds closely related to N-Phenyl 5-bromo-2-chlorobenzamide, such as solubility, crystal structure, and phase transitions, are significantly influenced by their molecular structure and substituents. For example, the crystal structure determination of related compounds provides insights into molecular conformations and assembly, which are essential for predicting the physical properties of N-Phenyl 5-bromo-2-chlorobenzamide (B. K. Sagar et al., 2018).

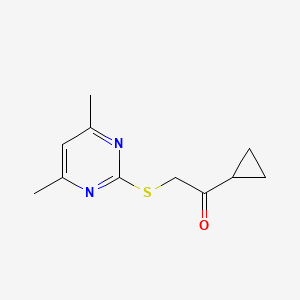

Chemical Properties Analysis

The chemical properties, including reactivity patterns, binding affinities, and interaction mechanisms with biomolecules, are critical for applications in materials science and biochemistry. Studies on related compounds, such as the interaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides leading to trisubstituted thiazoles, shed light on the versatile chemical properties that N-Phenyl 5-bromo-2-chlorobenzamide might exhibit (D. Count & J. A. J. Jarvis, 1977).

Wissenschaftliche Forschungsanwendungen

Reactivity Studies

N-Phenyl 5-bromo-2-chlorobenzamide's reactivity has been a subject of interest in organic chemistry. Martinu and Dailey (2006) investigated the reactivity of related compounds, observing that the presence of electron-withdrawing or donating substituents significantly influences the reaction pathways and products. Their study provides insights into the reaction mechanisms of chloro- and bromo-substituted diazirines, which are structurally related to N-Phenyl 5-bromo-2-chlorobenzamide (Martinu & Dailey, 2006).

Environmental Impact and Degradation

The degradation products of compounds similar to N-Phenyl 5-bromo-2-chlorobenzamide have been studied for their environmental impact. Lu, Zhou, and Liu (2004) examined 2-chlorobenzamide, a degradation product of a related compound, assessing its potential environmental risks. Their research offers a model for predicting the peak concentration of such degradation products, contributing to the understanding of the environmental safety of related compounds (Lu, Zhou, & Liu, 2004).

Insecticidal and Antimicrobial Activities

Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which include structurally similar compounds. Their research highlights the relationship between structure and insecticidal activity, providing valuable information for the development of new insecticides (Qi et al., 2014). Additionally, Buchta et al. (2004) investigated the antimicrobial properties of halogenated phenyl derivatives, including compounds related to N-Phenyl 5-bromo-2-chlorobenzamide. This study adds to the knowledge of potential antimicrobial agents (Buchta et al., 2004).

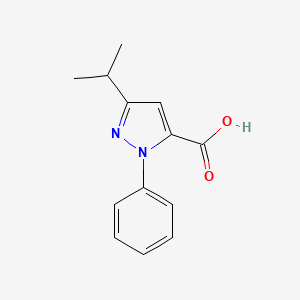

Synthesis and Characterization

The synthesis and characterization of related compounds have been a focal point in chemical research. Bi (2014) describes the synthesis of a novel non-peptide CCR5 antagonist, indicating the potential for pharmaceutical applications of such compounds (Bi, 2014). Cai et al. (2015) synthesized a fluorescent probe for hydrogen peroxide detection using a related compound, demonstrating its application in analytical chemistry (Cai et al., 2015).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “N-Phenyl 5-bromo-2-chlorobenzamide”. Use of personal protective equipment and adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPMPWKLOFNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357991 |

Source

|

| Record name | N-PHENYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl 5-bromo-2-chlorobenzamide | |

CAS RN |

420826-50-2 |

Source

|

| Record name | N-PHENYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)